molecular formula C13H22N2O5 B14797673 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B14797673
M. Wt: 286.32 g/mol
InChI Key: CYRRXYLLNDVBCL-UHFFFAOYSA-N
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Description

D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-: is a synthetic peptide used in various scientific research applications. It is known for its unique structure and properties, making it a valuable compound in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- involves the protection of the amino group of D-Alanine with a tert-butoxycarbonyl (Boc) group. This is followed by coupling with D-Proline using standard peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in standard peptide synthesis.

Common Reagents and Conditions:

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

    Coupling Reactions: DCC and NHS in DCM or dimethylformamide (DMF) are typical reagents.

    Oxidation and Reduction: Specific reagents depend on the desired transformation.

Major Products Formed:

    Hydrolysis: Free amine and carbon dioxide.

    Coupling Reactions: Longer peptide chains.

    Oxidation and Reduction: Various oxidized or reduced forms of the peptide.

Scientific Research Applications

Chemistry:

  • Used as a building block in peptide synthesis.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Investigated for its role in protein-protein interactions.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for potential therapeutic applications, including drug delivery systems.
  • Studied for its potential use in vaccine development.

Industry:

  • Utilized in the production of synthetic peptides for research and development.
  • Applied in the development of new materials and biomolecules.

Mechanism of Action

The mechanism of action of D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
  • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(2-propenyloxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1)
  • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(trimethylsilyl)-

Comparison:

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine: Similar in structure but differs in the stereochemistry of the alanine residue.
  • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(2-propenyloxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1): Contains additional functional groups, making it more complex.
  • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(trimethylsilyl)-: Contains a trimethylsilyl group, which imparts different chemical properties .

Conclusion

D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRRXYLLNDVBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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